REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[C:7]([OH:13])=[CH:6][C:5]2=[O:14].C(=O)(O)[O-:16].[Na+].OO>O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[C:7]([OH:13])=[C:6]([OH:16])[C:5]2=[O:14] |f:1.2|
|
Name
|
|
Quantity
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1.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(C=C(C(C2=CC1)=O)O)=O
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Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
58 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
product
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
is removed by filtration
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Type
|
CUSTOM
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Details
|
crystallized from water:methanol (2:1)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(C(=C(C(C2=CC1)=O)O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |